molecular formula C12H16N2O B12906651 4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one CAS No. 66084-81-9

4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one

Katalognummer: B12906651
CAS-Nummer: 66084-81-9
Molekulargewicht: 204.27 g/mol
InChI-Schlüssel: WCMSEZVJBZRRHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one is a chemical compound with the molecular formula C12H16N2O It belongs to the class of pyrazolidinones, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one typically involves the reaction of 3-methylphenylhydrazine with 4,4-dimethyl-3-oxobutanoic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolidinediones.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the pyrazolidinone ring is modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolidinediones, while substitution reactions can produce various substituted pyrazolidinones.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4-Dimethyl-1-phenylpyrazolidin-3-one
  • 3-Methyl-1-phenylpyrazolidin-3-one
  • 4,4-Dimethyl-1-(4-methylphenyl)pyrazolidin-3-one

Uniqueness

4,4-Dimethyl-1-(3-methylphenyl)pyrazolidin-3-one is unique due to its specific substitution pattern on the pyrazolidinone ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

66084-81-9

Molekularformel

C12H16N2O

Molekulargewicht

204.27 g/mol

IUPAC-Name

4,4-dimethyl-1-(3-methylphenyl)pyrazolidin-3-one

InChI

InChI=1S/C12H16N2O/c1-9-5-4-6-10(7-9)14-8-12(2,3)11(15)13-14/h4-7H,8H2,1-3H3,(H,13,15)

InChI-Schlüssel

WCMSEZVJBZRRHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N2CC(C(=O)N2)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.